1-Azido-4-iodobenzene
Overview
Description
1-Azido-4-iodobenzene is an organic compound with the molecular formula C6H4IN3. It is a derivative of benzene, where an iodine atom and an azido group are substituted at the para positions. This compound is known for its utility in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 1-Azido-4-iodobenzene is opsin , a protein found in photoreceptor cells of the retina . Opsin plays a crucial role in the visual process, as it binds to a chromophore to form a photosensitive pigment, rhodopsin, which absorbs light and initiates a chemical reaction that sends a signal to the brain .
Mode of Action
This compound acts as a hydrophobic photosensitive probe . It partitions preferentially into photoreceptor disc membranes and, upon ultraviolet (UV) irradiation, becomes covalently bound to opsin and phospholipid . This binding is linearly related to the concentration of this compound .
Biochemical Pathways
The action of this compound affects the visual transduction pathway . By binding to opsin, it modifies the protein’s structure and potentially its function, which could alter the process of converting light into electrical signals in the retina .
Pharmacokinetics
Given its hydrophobic nature and its ability to bind to proteins upon uv irradiation , it can be inferred that these characteristics may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The covalent binding of this compound to opsin and phospholipid upon UV irradiation results in the modification of these molecules . This could potentially alter the function of opsin and disrupt the normal visual process .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . UV irradiation is necessary for the compound to bind to its targets . Additionally, the compound is typically stored at low temperatures (−20°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
1-Azido-4-iodobenzene plays a significant role in biochemical reactions, particularly in the field of photochemistry and photobiology. It acts as a photosensitive probe that can be used to study the interactions of proteins and other biomolecules. Upon exposure to ultraviolet light, this compound can form covalent bonds with nearby biomolecules, such as proteins and phospholipids. This property makes it useful for labeling and identifying specific proteins and studying their interactions within biological membranes .
Cellular Effects
This compound has been shown to influence various cellular processes. In photoreceptor cells, it can partition into photoreceptor disc membranes and, upon UV irradiation, become covalently bound to opsin and phospholipids . This interaction can affect cell signaling pathways and gene expression by modifying the activity of opsin, a key protein involved in the visual signal transduction pathway. Additionally, this compound can impact cellular metabolism by altering the function of membrane-bound enzymes and transporters.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules upon UV irradiationThe azido group in this compound can react with nucleophilic amino acid residues, such as lysine and cysteine, in proteins, leading to the formation of stable covalent adducts . This mechanism is useful for identifying protein-protein interactions and mapping the binding sites of small molecules on proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Prolonged exposure to light and higher temperatures can lead to its degradation, reducing its effectiveness in biochemical experiments. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in photoreceptor cells, where it can permanently modify the activity of opsin and other membrane proteins.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to selectively label and study specific proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential enzymes. These adverse effects highlight the importance of carefully controlling the dosage when using this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a photoaffinity probe. The compound can be metabolized by enzymes that process azido and iodine-containing compounds These metabolic pathways can lead to the formation of reactive intermediates that can further interact with biomolecules, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. The compound can readily partition into lipid membranes, where it can interact with membrane-bound proteins and phospholipids . Transporters and binding proteins may also facilitate the movement of this compound within cells, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily within lipid membranes, particularly in photoreceptor disc membranes . The compound’s hydrophobic nature allows it to integrate into these membranes, where it can interact with membrane proteins and phospholipids. Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of this compound within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-iodobenzene can be synthesized through the diazotization of 4-iodoaniline followed by azidation. The process involves the following steps:
Diazotization: 4-iodoaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
1-Azido-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of 4-iodoaniline.
Reduction Reactions: The azido group can be reduced to an amine group, forming 4-iodoaniline.
Photochemical Reactions: Upon exposure to ultraviolet light, this compound can form reactive nitrene intermediates, which can further react with other molecules.
Common Reagents and Conditions:
Sodium azide: Used in the azidation step.
Sodium nitrite and hydrochloric acid: Used in the diazotization step.
Reducing agents: Such as sodium borohydride, for the reduction of the azido group.
Major Products Formed:
4-Iodoaniline: Formed through the reduction of the azido group.
Various substituted benzene derivatives: Formed through substitution reactions.
Scientific Research Applications
1-Azido-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Photolabeling: Utilized as a photolabeling agent in biochemical studies to investigate protein interactions and membrane dynamics.
Material Science: Employed in the development of novel materials with specific properties, such as photoresponsive materials.
Comparison with Similar Compounds
1-Azido-4-iodobenzene can be compared with other similar compounds, such as:
- 1-Azido-4-bromobenzene
- 1-Azido-4-chlorobenzene
- 1-Azido-4-fluorobenzene
Uniqueness: The presence of the iodine atom in this compound makes it particularly useful in reactions where heavy atoms are required, such as in certain types of photolabeling and radiolabeling studies. The iodine atom also influences the reactivity and stability of the compound compared to its bromine, chlorine, and fluorine analogs.
Properties
IUPAC Name |
1-azido-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKWWVZXVTOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201951 | |
Record name | 1-Azido-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53694-87-4 | |
Record name | 1-Azido-4-iodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azido-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.